molecular formula C6H5ClFN3O B13113423 6-Chloro-5-fluoro-N-hydroxynicotinimidamide

6-Chloro-5-fluoro-N-hydroxynicotinimidamide

Cat. No.: B13113423
M. Wt: 189.57 g/mol
InChI Key: JGXNULBPZQJPIS-UHFFFAOYSA-N
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Description

6-Chloro-5-fluoro-N-hydroxynicotinimidamide is a chemical compound with the molecular formula C6H6ClFN3O It is a derivative of nicotinic acid and contains both chlorine and fluorine atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-fluoro-N-hydroxynicotinimidamide typically involves the reaction of 6-chloronicotinonitrile with hydroxylamine hydrochloride in the presence of a base such as sodium bicarbonate or triethylamine. The reaction is carried out in a solvent like ethanol or methanol under reflux conditions. For example, one method involves adding hydroxylamine hydrochloride (2.0 equivalents) and sodium bicarbonate (3.5 equivalents) to a solution of 6-chloronicotinonitrile (1.0 equivalent) in methanol, followed by refluxing at 90°C for 17 hours .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves using larger reaction vessels, more efficient mixing, and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors may also be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-fluoro-N-hydroxynicotinimidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it to amines or other reduced forms.

    Substitution: Halogen atoms (chlorine and fluorine) can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in the replacement of halogen atoms with other functional groups.

Scientific Research Applications

6-Chloro-5-fluoro-N-hydroxynicotinimidamide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of 6-Chloro-5-fluoro-N-hydroxynicotinimidamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-N-hydroxynicotinimidamide
  • 5-Fluoro-N-hydroxynicotinimidamide
  • 6-Chloro-5-fluoro-nicotinamide

Uniqueness

6-Chloro-5-fluoro-N-hydroxynicotinimidamide is unique due to the presence of both chlorine and fluorine atoms, which can influence its reactivity and biological activity. The combination of these halogens in the same molecule can result in distinct chemical and physical properties compared to similar compounds.

Properties

Molecular Formula

C6H5ClFN3O

Molecular Weight

189.57 g/mol

IUPAC Name

6-chloro-5-fluoro-N'-hydroxypyridine-3-carboximidamide

InChI

InChI=1S/C6H5ClFN3O/c7-5-4(8)1-3(2-10-5)6(9)11-12/h1-2,12H,(H2,9,11)

InChI Key

JGXNULBPZQJPIS-UHFFFAOYSA-N

Isomeric SMILES

C1=C(C=NC(=C1F)Cl)/C(=N/O)/N

Canonical SMILES

C1=C(C=NC(=C1F)Cl)C(=NO)N

Origin of Product

United States

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